molecular formula C14H18N6O3S B2528072 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone CAS No. 2034488-64-5

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2528072
CAS No.: 2034488-64-5
M. Wt: 350.4
InChI Key: VRLZVCNVHLFYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone (CAS 2034488-64-5) is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C14H18N6O3S and a molecular weight of 350.40 g/mol, this molecule features a hybrid structure combining a flexible 1,4-diazepane ring core with a 1-methyl-1H-pyrazole sulfonamide group and a pyrazine carbonyl moiety . This specific architecture suggests potential as a versatile scaffold for probing biological systems. The 1,4-diazepane ring provides conformational flexibility, which can be crucial for target binding, while the sulfonamide and carbonyl groups offer sites for specific molecular interactions. The presence of the pyrazole ring, a known privileged structure in pharmacology, further underscores its research value . Pyrazole derivatives are extensively documented in scientific literature for a wide spectrum of pharmacological activities, including serving as inhibitors of protein glycation, and exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties . The integration of a pyrazine heterocycle, a common motif in bioactive molecules, adds another dimension to its potential interaction with enzymatic targets. Researchers can leverage this compound as a key intermediate or a lead structure in developing novel probes for various disease pathways. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3S/c1-18-11-12(9-17-18)24(22,23)20-6-2-5-19(7-8-20)14(21)13-10-15-3-4-16-13/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLZVCNVHLFYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone , also referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Pyrazole Ring : Known for its biological activity.
  • Sulfonyl Group : Enhances solubility and biological interactions.
  • Diazepane Ring : Contributes to the compound's pharmacological profile.
  • Pyrazinyl Moiety : Imparts additional reactivity and biological significance.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and sulfonyl groups exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated that derivatives with a sulfonamide functionality showed promising antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus8 µg/mL

Anticancer Activity

The compound has shown potential in anticancer research. A study focused on related pyrazole derivatives found that several exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .

Enzyme Inhibition

Enzyme inhibition studies have revealed that the compound acts as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibition (%)IC50 (µM)
Acetylcholinesterase70%15
Urease65%20

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Protein Binding : The sulfonyl group can form strong interactions with protein residues, inhibiting their function.
  • Enzyme Interaction : The pyrazole ring facilitates binding to active sites of enzymes, altering their activity.
  • Cellular Uptake : The diazepane structure enhances cellular permeability, allowing for effective accumulation within target cells.

Study on Antitubercular Activity

A recent study investigated the antitubercular properties of a series of pyrazole derivatives, including compounds structurally similar to the target compound. The results indicated that specific derivatives exhibited potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 3.73 to 4.00 μM . This suggests a potential therapeutic application in treating tuberculosis.

Cytotoxicity Evaluation

In vitro cytotoxicity tests on human embryonic kidney cells (HEK293) revealed that the tested pyrazole derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight Substituent on Methanone Sulfonyl Group Source Key Features
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone (Target) C₁₄H₁₈N₆O₃S 374.4 Pyrazin-2-yl 1-methyl-1H-pyrazol-4-yl High polarity due to pyrazine; potential for CNS penetration.
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone C₁₅H₂₂N₆O₃S₂ 398.5 4-propyl-1,2,3-thiadiazol-5-yl 1-methyl-1H-pyrazol-4-yl Increased lipophilicity (propyl chain); sulfur enhances metabolic stability.
Hypothetical analog with pyridin-2-yl substituent C₁₅H₂₀N₆O₃S 388.4 Pyridin-2-yl 1-methyl-1H-pyrazol-4-yl Reduced aromatic nitrogen count; altered binding affinity.

Key Observations:

Substituent Effects on Lipophilicity: The pyrazin-2-yl group in the target compound introduces two nitrogen atoms, increasing polarity compared to the 4-propyl-1,2,3-thiadiazol-5-yl analog (logP estimated to be ~1.2 vs. ~2.5 for the thiadiazole derivative) .

Electronic and Steric Considerations :

  • Pyrazine ’s electron-deficient aromatic system may strengthen π-π interactions with target proteins compared to thiadiazole , which has a sulfur atom contributing to resonance effects .
  • The sulfonyl group in both compounds likely stabilizes protein interactions via hydrogen bonding or sulfonamide-like binding motifs.

Metabolic Stability :

  • Thiadiazole-containing analogs may exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation, whereas pyrazine derivatives could be more prone to enzymatic modification.

Synthetic Accessibility :

  • The target compound’s pyrazine moiety is synthetically straightforward to introduce via coupling reactions, whereas thiadiazole derivatives require specialized cyclization steps .

Research Findings and Limitations

  • Biological Data Gap: No experimental data on the target compound’s bioactivity or pharmacokinetics are available in the provided evidence. Comparisons rely on structural extrapolation.

Q & A

How can researchers optimize the synthetic route for this compound to minimize byproduct formation during multi-step reactions?

Methodological Answer:
Optimization involves systematic parameter screening. For example, reflux conditions (e.g., xylene at 120°C for 25–30 hours, as in ) should be adjusted based on reaction monitoring via TLC or HPLC. Solvent polarity (e.g., switching from DMF to THF) and temperature gradients can reduce side reactions. Purification steps, such as recrystallization from methanol () or column chromatography, are critical for isolating the target compound. Reaction intermediates (e.g., hydrazone precursors, ) should be stabilized using inert atmospheres to prevent oxidation. Kinetic studies of cyclization steps () can identify rate-limiting stages for further optimization.

What advanced analytical techniques are recommended to resolve ambiguities in the compound’s conformational stability?

Methodological Answer:
Use a combination of:

  • X-ray crystallography to determine solid-state conformation.
  • Dynamic NMR (DNMR) to study rotational barriers of the diazepane ring ().
  • Molecular dynamics simulations (e.g., AMBER or CHARMM force fields) to assess solvent-dependent flexibility ().
  • Variable-temperature FTIR to detect hydrogen bonding or steric strain in the pyrazine and sulfonyl groups. Cross-validate findings with DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental and theoretical data.

How should researchers address contradictions in reported binding affinity data for this compound across different assays?

Methodological Answer:

  • Standardize assay conditions : Ensure consistent buffer pH, ionic strength, and temperature ().
  • Validate target engagement using orthogonal methods (e.g., SPR for kinetic binding, ITC for thermodynamic profiling).
  • Control for assay artifacts : Include counter-screens (e.g., fluorescence quenching assays if using fluorescent probes).
  • Replicate under independent labs : Share protocols to rule out operator bias (’s randomized block design principles). Publish raw data for meta-analysis.

What methodologies are recommended to evaluate the compound’s target selectivity in complex biological matrices?

Methodological Answer:

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound and MS-based identification of bound proteins ().
  • In vitro kinase/GPCR panels : Screen against 100+ targets (e.g., Eurofins CEREP panels) to identify off-target interactions.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts.
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target gene KO cell lines ().

What experimental approaches can determine the compound’s stability under physiological conditions for preclinical studies?

Methodological Answer:

  • Forced degradation studies : Expose the compound to pH 1–13 buffers () and analyze degradation products via LC-MS.
  • Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays : Monitor hydrolysis of the sulfonyl or diazepane groups.
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months (ICH Q1A guidelines) and quantify impurities using validated HPLC methods. Use Arrhenius plots to extrapolate shelf-life.

How can researchers elucidate the mechanism of action (MOA) of this compound at the molecular level?

Methodological Answer:

  • Kinetic studies : Measure IC50 shifts under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive inhibition ().
  • Cryo-EM or X-ray co-crystallography : Resolve compound-target complexes to identify binding pockets (e.g., pyrazine interactions with catalytic residues).
  • Site-directed mutagenesis : Test binding affinity against target mutants (e.g., replacing key residues in the diazepane-binding region).
  • Metabolomic profiling : Track downstream pathway changes via LC-MS/MS in treated vs. untreated cells.

What strategies mitigate discrepancies between computational solubility predictions and experimental results?

Methodological Answer:

  • Use consensus models : Combine predictions from Schrödinger’s QikProp, ALOGPS, and SwissADME.
  • Experimental validation : Perform shake-flask assays at pH 1–12 () with HPLC quantification.
  • Co-solvent systems : Test solubility enhancers (e.g., cyclodextrins, ) for formulation compatibility.
  • Particle size reduction : Nano-milling or spray drying to improve surface area and dissolution rates.

How should researchers design studies to assess metabolic stability and identify major metabolites?

Methodological Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-QTOF-MS to detect phase I metabolites.
  • Recombinant CYP450 isoforms : Identify specific enzymes responsible for oxidation (e.g., CYP3A4, CYP2D6).
  • Stable isotope labeling : Use ¹³C/²H isotopes to track metabolic pathways ().
  • In vivo studies : Administer radiolabeled compound to rodents and collect plasma/urine for metabolite profiling.

What computational tools are most effective for validating hypothesized binding interactions of this compound?

Methodological Answer:

  • Molecular docking : Use Glide (Schrödinger) or AutoDock Vina to model pyrazine and sulfonyl group interactions.
  • Binding free energy calculations : Apply MM-GBSA or FEP+ to refine docking poses ().
  • Pharmacophore mapping : Align with known active analogs using LigandScout.
  • MD simulations : Run 100-ns trajectories to assess binding stability and water network dynamics ().

How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with modifications to the pyrazine (e.g., halogenation) or sulfonyl groups ().
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models.
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors.
  • Cellular potency assays : Test derivatives against disease-relevant cell lines (e.g., cancer, inflammation) to correlate structural changes with efficacy ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.